molecular formula C29H24N2O5 B11974096 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate

Cat. No.: B11974096
M. Wt: 480.5 g/mol
InChI Key: CAQGPKSGDBITJF-NDZAJKAJSA-N
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Description

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a biphenyl group, an acetylhydrazone moiety, and a methoxyphenyl benzoate group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Biphenyl-4-yloxyacetic Acid: This intermediate is prepared by reacting biphenyl-4-ol with chloroacetic acid under basic conditions.

    Acetylation: The biphenyl-4-yloxyacetic acid is then acetylated using acetic anhydride to form biphenyl-4-yloxyacetyl chloride.

    Hydrazone Formation: The biphenyl-4-yloxyacetyl chloride is reacted with hydrazine hydrate to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone is then condensed with 4-formyl-2-methoxyphenyl benzoate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate
  • 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methylphenyl benzoate
  • 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-chlorophenyl benzoate

Uniqueness

The uniqueness of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C29H24N2O5

Molecular Weight

480.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C29H24N2O5/c1-34-27-18-21(12-17-26(27)36-29(33)24-10-6-3-7-11-24)19-30-31-28(32)20-35-25-15-13-23(14-16-25)22-8-4-2-5-9-22/h2-19H,20H2,1H3,(H,31,32)/b30-19+

InChI Key

CAQGPKSGDBITJF-NDZAJKAJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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